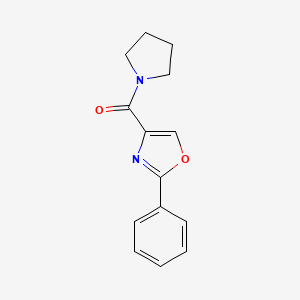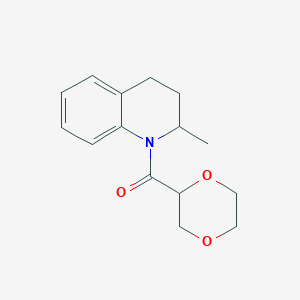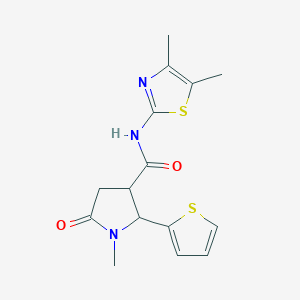
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation in mice. In another study, it was shown to inhibit the growth of lung cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is not fully understood. However, it has been proposed that it may act through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses. It may also act through the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and may be developed as a drug candidate in the future. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has been achieved through various methods. One of the commonly used methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-pyridin-3-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid.
Propiedades
IUPAC Name |
3-pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(22-11-5-7-14-6-4-10-19-12-14)16-13-23-17(20-16)15-8-2-1-3-9-15/h1-4,6,8-10,12-13H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUGPQOLIKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)OCCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)

![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)

